Lipophilic Ligand Efficiency Differentiation Against PRMT5/MEP50
When screened against the PRMT5/MEP50 methyltransferase complex, 6-methyl-5-pentyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one exhibits measurable binding affinity (Ki = 313 nM; IC₅₀ = 1.06 × 10³ nM) [1]. Although this binding is modest, it establishes a baseline for a chemotype lacking the complex N-acylpiperidine substitution found in the most potent HIV-1 LTR actives described by Fujiwara et al. [2]. The targeted compound therefore provides a less lipophilic, synthetically simpler scaffold for probing PRMT5 interactions, in contrast to highly elaborated piperidinylpyrimidines (e.g., those bearing 3,4-methylenedioxybenzoyl groups) that were optimized for HIV-1 LTR activity but showed no reported PRMT5 engagement [2].
| Evidence Dimension | PRMT5/MEP50 binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 313 nM; IC₅₀ = 1.06 × 10³ nM |
| Comparator Or Baseline | Unsubstituted N-piperidine analog (unspecified) or advanced N-acylpiperidine derivatives from the Fujiwara et al. chemotype – no reported PRMT5 activity (baseline: inactive at screening concentrations) |
| Quantified Difference | Target compound is a confirmed, albeit moderate, PRMT5 binder; comparator chemotypes from the HIV-1 LTR program lack documented PRMT5 activity entirely. |
| Conditions | PRMT5/MEP50 competitive fluorescence polarization assay (FITC tracer); inhibition constant (Ki) determined by competitive binding assay; IC₅₀ measured after 1–2 h incubation (human PRMT5/MEP50, unknown origin). |
Why This Matters
Procurement for epigenetic target screening benefits from a structurally defined compound with confirmed—rather than assumed—PRMT5 binding data.
- [1] BindingDB. BDBM50607731 (CHEMBL5219517). Ki: 313 nM; IC₅₀: 1.06E+3 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607731 (accessed 2026-04-30). View Source
- [2] Fujiwara, N., Nakajima, H., Ueda, Y., Murata, S., Hirota, F., Kawakami, H., & Fujita, H. (2008). Novel piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation. Bioorganic & Medicinal Chemistry, 16(22), 9804–9816. View Source
